![molecular formula C18H19F3N4O2 B1406684 O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime CAS No. 1311283-72-3](/img/structure/B1406684.png)
O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime
Overview
Description
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Iminium Salt Formation and Hydrolysis
Research demonstrates the formation of iminium salts through the alkylation of similar structures, indicating potential for synthesis pathways involving O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime. These salts are prone to hydrolysis, providing a route for further chemical transformations (Froschauer et al., 2013).
Modification of Hantzsch Reaction
The compound’s framework suggests potential reactivity in modified Hantzsch reactions, similar to the reactions involving p-(dimethylamino)benzaldehyde derivatives. These reactions yield complex heterocyclic structures, highlighting a route for the synthesis of novel organic compounds (Dzvinchuk, 2007).
C–H Functionalization
Studies on benzaldehyde derivatives illustrate the potential for C–H functionalization, leading to oxime ketals formation. This suggests applications in the functionalization of similar compounds for the synthesis of oxime-based materials (Shafi, 2015).
Material Science Applications
Oxidation Catalysis
Gold nanoparticles have been shown to catalyze the oxidation of 4-(dimethylamino)benzaldehyde derivatives, indicating potential for catalytic applications of similar compounds in material science and green chemistry (Krieger & Jagodzinski, 2008).
properties
IUPAC Name |
[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24(2)16-10-14(18(19,20)21)9-15(23-16)13-7-5-6-12(8-13)11-22-27-17(26)25(3)4/h5-11H,1-4H3/b22-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQZUOUYOFWAAT-SSDVNMTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NOC(=O)N(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/OC(=O)N(C)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Dimethylaminocarbonyl-3-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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